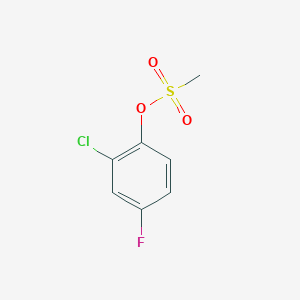![molecular formula C13H24O B8484034 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- CAS No. 72230-90-1](/img/structure/B8484034.png)
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-
Descripción general
Descripción
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- is a bicyclic ether compound with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are mild, making it a favorable route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ether oxygen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for phenyl rings in drug design.
Biology: Incorporated into biologically active molecules to enhance their properties.
Medicine: Used in the development of new pharmaceuticals with improved solubility and metabolic stability.
Industry: Employed in the synthesis of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows for specific binding interactions with enzymes and receptors, leading to enhanced biological activity. The compound’s unique framework also contributes to its stability and solubility, making it a valuable component in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- stands out due to its ether oxygen, which imparts distinct reactivity and solubility characteristics. This makes it a versatile compound in various applications, particularly in drug design and materials science .
Propiedades
Número CAS |
72230-90-1 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
(1R,3R,4S,5S)-3-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O/c1-4-5-6-12-11-7-8-13(3,14-12)9-10(11)2/h10-12H,4-9H2,1-3H3/t10-,11-,12+,13+/m0/s1 |
Clave InChI |
SENDFKGNJBUEOA-WUHRBBMRSA-N |
SMILES isomérico |
CCCC[C@@H]1[C@H]2CC[C@@](O1)(C[C@@H]2C)C |
SMILES canónico |
CCCCC1C2CCC(O1)(CC2C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)
![6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8483995.png)


![Methyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8484012.png)


![1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
